molecular formula C18H28N2O2 B2885053 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea CAS No. 1351598-25-8

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea

货号: B2885053
CAS 编号: 1351598-25-8
分子量: 304.434
InChI 键: OOGLJOJZBBXXGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.434. The purity is usually 95%.
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生物活性

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18_{18}H28_{28}N2_2O2_2
  • Molecular Weight : 304.434 g/mol
  • Purity : Typically around 95% .

The compound exhibits several biological activities that can be attributed to its structural components:

  • Urea Moiety : The urea functional group is known to interact with various biological targets, particularly in the modulation of enzyme activity.
  • Hydroxyethyl Group : This group enhances solubility and may influence the compound's interaction with biological membranes.
  • Cyclohexyl and Phenyl Substituents : These hydrophobic groups contribute to the compound's ability to penetrate lipid membranes, potentially increasing its bioavailability.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that derivatives of urea compounds, including this specific structure, may exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage pathways .
  • Enzyme Inhibition : Research indicates that similar compounds can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may enhance the therapeutic effects related to pain and inflammation .
  • Mutagenicity and Toxicity : While some urea derivatives demonstrate beneficial effects, there is also concern regarding their mutagenic potential. Studies have shown that certain structural analogs can induce DNA strand breaks, raising questions about their safety profiles .

Case Study 1: Antitumor Efficacy

A study investigating a related compound demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism was attributed to the compound's ability to induce DNA cross-linking, which is crucial for its therapeutic effectiveness against tumors .

Case Study 2: Enzyme Interaction

In a pharmacological assessment, a closely related urea derivative was shown to inhibit FAAH effectively. This inhibition led to increased levels of anandamide, suggesting potential applications in treating anxiety and stress-related disorders .

Data Table: Comparative Biological Activity

Compound NameAntitumor ActivityFAAH InhibitionMutagenicity Risk
This compoundModerateYesHigh
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaHighNoModerate
1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)ureaLowYesHigh

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea, and how are reaction conditions optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves (i) functionalization of the cyclohexyl-hydroxyethyl moiety via nucleophilic substitution or hydroxyl protection/deprotection, followed by (ii) urea bond formation using carbodiimide coupling agents or isocyanate-amine reactions. Key parameters include temperature (often 0–60°C), solvent polarity (e.g., DMF, THF), and catalyst selection (e.g., DCC for carbodiimide-mediated coupling). Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization .
Reaction Step Key Parameters Monitoring/Purification
Cyclohexyl intermediate synthesisTemperature: 25–40°C; Solvent: THFTLC (Rf = 0.3–0.5 in EtOAc/hexane)
Urea bond formationCatalyst: DCC; Solvent: DCMHPLC (≥95% purity)

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the urea group and substituents (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~360–380) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50 <10 µM suggests lead potential) .
  • Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways and predict biological targets?

  • Methodology :

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, GPCRs) based on urea group interactions .
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and toxicity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-Response Repetition : Triplicate assays with standardized protocols (e.g., fixed incubation time, serum-free conditions) .
  • Off-Target Profiling : Broad-panel screening (e.g., Eurofins Pharma Discovery) to rule out non-specific binding .
  • Data Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing byproducts during urea bond formation .
  • Chiral Catalysts : Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) to control hydroxyethyl stereochemistry .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What advanced structural analysis techniques validate its interaction with biological targets?

  • Methodology :

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes .
  • Cryo-EM : For large complexes (e.g., membrane receptors), resolve urea-protein interactions at near-atomic resolution .
  • NMR Titration : Track chemical shift perturbations in ¹H-¹⁵N HSQC spectra of labeled proteins .

属性

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c21-17(16-11-5-2-6-12-16)14-20-18(22)19-13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16-17,21H,2,5-7,10-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGLJOJZBBXXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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